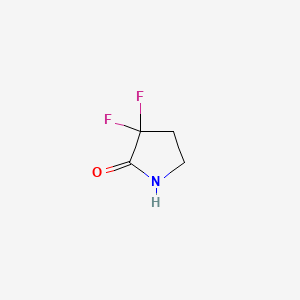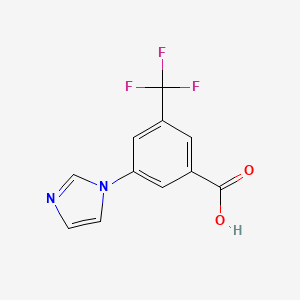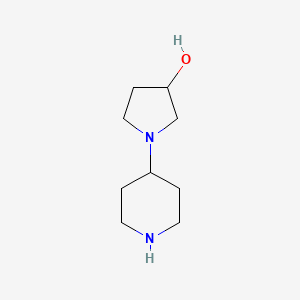![molecular formula C45H76O3 B575902 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate CAS No. 167354-91-8](/img/structure/B575902.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-isopropyl-2-octanyl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol . It belongs to the class of cyclopenta[a]phenanthrenes and has a molecular formula of C30H52O .
Molecular Structure Analysis
The compound’s structure consists of a complex arrangement of carbon atoms, hydrogen atoms, and oxygen atoms. It contains several stereocenters, making it a chiral molecule. The 3D structure can be visualized using tools like ChemSpider .
Scientific Research Applications
5,22-Stigmastadien-3β-yl p-toluenesulfonate : This research discusses a compound with a similar complex structure, focusing on its crystal structure and supramolecular interactions (Ketuly et al., 2010).
Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate : This paper examines a compound with a similar steroidal structure, providing insights into its crystal configuration, particularly the conformation of its rings and intermolecular interactions (Zhou et al., 2015).
17βH-Periplogenin, a cardiac aglycone from the root bark of Periploca sepium Bunge : This study explores a compound structurally related to the query compound, isolated from a traditional Chinese medicinal plant, and discusses its crystal structure and molecular interactions (Zhang et al., 2012).
Crystal structure of (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene : This research details the crystal structure of a related steroidal compound, including its conformation and hydrogen bonding interactions (Zhou et al., 2015).
3β-Acetoxy-6-hydroxyiminocholestane : This paper discusses the crystal structure and molecular interactions of a cholestane derivative, a compound structurally similar to the query compound (Ketuly et al., 2011).
Two androsterone derivatives as inhibitors of androgen biosynthesis : This study examines androsterone derivatives with a similar complex steroidal structure, focusing on their biological activity and molecular conformation (Djigoué et al., 2012).
Computer aided screening and evaluation of herbal therapeutics against MRSA infections : This research includes a compound structurally similar to the query compound, β-sitosterol, and discusses its potential as a therapeutic agent against MRSA infections, highlighting the importance of computer-aided drug design in identifying new therapeutics (Skariyachan et al., 2011).
9α-Bromo analog of beclometasone dipropionate monohydrate : This paper focuses on the crystal structure and molecular interactions of a beclometasone analog, which shares structural similarities with the query compound (Ketuly et al., 2009).
Crystal structure and electrostatic properties of prednisolone acetate : This study explores prednisolone acetate, a corticosteroid with a similar structure to the query compound, focusing on its crystal structure and electrostatic properties (Shahid et al., 2017).
Synthesis of liver X receptor agonists from hydeoxycholic acid : This research discusses the synthesis of LXR agonists from hydeoxycholic acid, using a steroidal scaffold similar to the query compound, and highlights their potential in regulating cholesterol metabolism (Ching, 2013).
Mechanism of Action
Target of Action
The primary target of (+/-)13-HODE cholesteryl ester is cholesteryl linoleate , a major component of Low-Density Lipoprotein (LDL) .
Mode of Action
The compound is produced by the Cu2±catalyzed oxidation of LDL . It interacts with its target, cholesteryl linoleate, through the action of 15-Lipoxygenase (15-LO) from rabbit reticulocytes and human monocytes .
Biochemical Pathways
The biochemical pathway involved in the action of (+/-)13-HODE cholesteryl ester is the metabolism of cholesteryl linoleate . This process is catalyzed by 15-LO, leading to the production of (+/-)13-HODE cholesteryl ester .
Result of Action
The result of the action of (+/-)13-HODE cholesteryl ester is the production of oxidized LDL . This is significant as oxidized LDL plays a crucial role in the development of atherosclerosis .
Action Environment
The action of (+/-)13-HODE cholesteryl ester is influenced by the presence of Cu2+ ions which catalyze the oxidation of LDL . The environment within atherosclerotic lesions, where the compound was originally extracted, may also play a role .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-ZCNQQENXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Guanosine 5'-monophosphate-[8-3H] diammonium salt](/img/structure/B575822.png)





![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)
